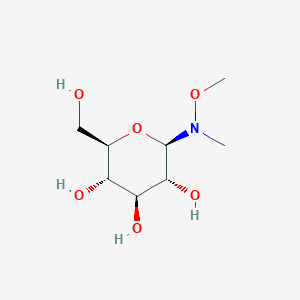
Testosterone butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone butyrate, also known as testosterone butanoate, is a synthetic, steroidal androgen and an androgen ester. It is specifically the C17β butanoate ester of testosterone. This compound was first synthesized in the 1930s but was never marketed . Its ester side-chain length and duration of effect are intermediate between those of testosterone propionate and testosterone valerate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Testosterone butyrate is synthesized by esterifying testosterone with butyric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions often include heating the mixture to promote the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where testosterone and butyric acid are combined under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Testosterone butyrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the C17 position to a ketone, forming 17-ketosteroids.
Reduction: The ketone group at the C3 position can be reduced to form 3-hydroxy derivatives.
Substitution: The ester group can be hydrolyzed to yield free testosterone and butyric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic hydrolysis conditions can be employed to break the ester bond.
Major Products Formed:
Oxidation: 17-ketosteroids
Reduction: 3-hydroxy derivatives
Substitution: Free testosterone and butyric acid.
Scientific Research Applications
Testosterone butyrate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and the development of analytical methods for steroid detection.
Biology: Research on this compound helps in understanding the metabolism and biological effects of androgens.
Medicine: Although not marketed, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of testosterone esters.
Industry: It is used in the development of formulations for hormone replacement therapy and other therapeutic applications
Mechanism of Action
Testosterone butyrate exerts its effects by binding to androgen receptors, which then translocate to the nucleus and modulate gene expression. This leads to the growth and development of masculine sex organs and secondary sexual characteristics. The esterification of testosterone prolongs its duration of action by slowing its release into the bloodstream .
Comparison with Similar Compounds
- Testosterone propionate
- Testosterone enanthate
- Testosterone cypionate
- Testosterone acetate
Comparison: Testosterone butyrate has an ester side-chain length and duration of effect that are intermediate between those of testosterone propionate and testosterone valerate. This makes it unique in terms of its pharmacokinetic profile, offering a balance between rapid onset and prolonged action .
Properties
CAS No. |
3410-54-6 |
|---|---|
Molecular Formula |
C23H34O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C23H34O3/c1-4-5-21(25)26-20-9-8-18-17-7-6-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h14,17-20H,4-13H2,1-3H3/t17-,18-,19-,20-,22-,23-/m0/s1 |
InChI Key |
OMPTUWYLCDEFSJ-WAUHAFJUSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)



![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)

![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)


![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)



